N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a pyrrole ring, a benzenesulfonyl group, and a chloroacetyl moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide typically involves the condensation reaction between 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in ethanol.
Step 2: Add benzenesulfonohydrazide to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitated product.
Step 5: Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to hydrazine derivatives.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the chloroacetyl group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts that can modulate the activity of proteins and enzymes.
Comparison with Similar Compounds
N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide can be compared with other hydrazone derivatives, such as:
- N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzohydrazide
- N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]thiophenesulfonohydrazide
- N’-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]naphthalenesulfonohydrazide
These compounds share similar structural features but differ in the nature of the aromatic ring attached to the hydrazone group
Biological Activity
N'-[(1E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]benzenesulfonohydrazide is a complex organic compound that features a pyrrole ring and a sulfonohydrazide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN3O4S
- Molecular Weight : 319.76 g/mol
Structural Features
Feature | Description |
---|---|
Pyrrole Ring | A five-membered aromatic heterocycle providing unique reactivity. |
Chloroacetyl Group | Enhances electrophilicity, enabling interactions with nucleophiles. |
Benzenesulfonohydrazide Moiety | Contributes to potential biological activity through hydrazone formation. |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through various pathways:
- Caspase Activation : The compound activates caspases, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in certain cancer cell lines, inhibiting their proliferation.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Efficacy Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.
Research Findings and Conclusions
The biological activity of this compound highlights its potential as a therapeutic agent in oncology and infectious diseases. Ongoing research is necessary to further elucidate its mechanisms and optimize its efficacy.
Future Directions
Further studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : To enhance bioavailability and reduce toxicity.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
Properties
IUPAC Name |
N-[(E)-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S/c14-7-13(18)10-6-11(15-8-10)9-16-17-21(19,20)12-4-2-1-3-5-12/h1-6,8-9,15,17H,7H2/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVLMEKAUWRXJU-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CN2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CN2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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